

# A Comparative Analysis of Topical Analgesics: Capsaicin and MSK-195

Author: BenchChem Technical Support Team. Date: December 2025



An Objective Comparison of Efficacy, Mechanism of Action, and Clinical Applications for Researchers and Drug Development Professionals

#### Introduction

The landscape of topical analgesics is continually evolving, with novel formulations and mechanisms of action being explored to address the significant unmet need for effective and safe pain management. Capsaicin, a well-established TRPV1 receptor agonist, has long been a cornerstone in the treatment of neuropathic and musculoskeletal pain. This guide provides a comparative overview of capsaicin and "MSK-195."

Initial research indicates that "MSK-195" is not a designated compound for topical pain relief. The term is linked to several distinct entities, including the cancer therapeutic selitrectinib (LOXO-195), a formulation of S-adenosylmethionine for depression (MSI-195), and a specific residue in the MSK1 protein. For the purpose of a relevant comparison within the topical analgesic space, this guide will focus on MSK-1001, an investigational topical anesthetic gel, as a representative of a different class of topical pain management agents. MSK-1001 is a sterile formulation of lidocaine, epinephrine, and tetracaine (LET) designed to minimize the pain associated with the injection of a local anesthetic for lacerations.

This comparison will, therefore, juxtapose the established, long-acting neuro-desensitizing effects of capsaicin with the rapid, short-acting local anesthetic properties of MSK-1001, providing a valuable resource for researchers and drug development professionals.



#### **Mechanism of Action**

# **Capsaicin: Selective Defunctionalization of Nociceptors**

Capsaicin is the pungent component of chili peppers that produces a burning sensation.[1] Its analgesic properties stem from its selective action on a subpopulation of sensory neurons known as nociceptors.[2]

- TRPV1 Receptor Activation: Capsaicin binds to the Transient Receptor Potential Vanilloid 1
  (TRPV1) receptor, which is a non-selective cation channel primarily found on the terminals of
  Aδ and C fiber primary afferents.[3]
- Neuronal Depolarization: The binding of capsaicin to TRPV1 opens the channel, allowing an influx of sodium (Na+) and calcium (Ca2+) ions. This influx leads to depolarization of the neuron, firing of action potentials, and the initial sensation of burning pain.[3][4]
- Desensitization and Defunctionalization: Prolonged exposure to capsaicin leads to a state of
  "defunctionalization" or desensitization of the nociceptor.[1] This is achieved through several
  mechanisms, including the inhibition of voltage-dependent sodium and calcium currents,
  which suppresses further action potential firing.[3] This sustained desensitization is the basis
  for its long-lasting analgesic effect.





Click to download full resolution via product page

Figure 1. Signaling pathway of capsaicin-induced analgesia.

# MSK-1001 (LET): Local Anesthesia via Sodium Channel Blockade

MSK-1001 is a proprietary sterile gel formulation of lidocaine, epinephrine, and tetracaine.[5] Its mechanism is fundamentally different from capsaicin, providing rapid, localized anesthesia.

- Lidocaine and Tetracaine: These are local anesthetics that block voltage-gated sodium channels in the neuronal cell membrane. By preventing the influx of sodium ions, they inhibit the initiation and conduction of nerve impulses, thereby blocking the sensation of pain.
- Epinephrine: This is a vasoconstrictor that reduces local blood flow. Its inclusion in the formulation serves to slow the systemic absorption of lidocaine and tetracaine, thereby



prolonging the duration of the local anesthetic effect and reducing the risk of systemic toxicity.



Click to download full resolution via product page

Figure 2. Mechanism of action for MSK-1001 (LET).

## **Comparative Efficacy Data**

Direct comparative trials between MSK-1001 and capsaicin are not available due to their distinct indications. The following tables summarize efficacy data from separate clinical studies.

### **Table 1: Clinical Efficacy of Capsaicin**



| Condition                                                | Capsaicin<br>Concentration | Study Duration | Outcome<br>Measure                               | Efficacy<br>Results                                                                           |
|----------------------------------------------------------|----------------------------|----------------|--------------------------------------------------|-----------------------------------------------------------------------------------------------|
| Post-herpetic<br>Neuralgia                               | 8% patch                   | 12 weeks       | Mean reduction in NPRS score                     | 48.4% reduction<br>from baseline to<br>Weeks 1-8.[6]                                          |
| Surgical<br>Neuropathic Pain<br>(Cancer)                 | 0.075% cream               | 8 weeks        | Average pain reduction                           | 53% reduction<br>vs. 17% for<br>placebo (P =<br>.01).[7][8]                                   |
| Diabetic<br>Peripheral<br>Neuropathic Pain               | 8% patch                   | 24 weeks       | Change in mean<br>daily pain<br>intensity (NPRS) | Baseline score of<br>5.4 dropped to<br>3.2 by week 24<br>(40.7%<br>reduction).[9][10]         |
| Osteoarthritis<br>(OA) &<br>Rheumatoid<br>Arthritis (RA) | 0.025% cream               | 4 weeks        | Mean reduction<br>in pain                        | OA: 33% reduction; RA: 57% reduction (P = 0.033 and P = 0.003 vs. placebo, respectively).[11] |

# Table 2: Clinical Efficacy of MSK-1001

As MSK-1001 is an investigational drug, publicly available, peer-reviewed clinical trial data is limited. The primary endpoint for such a product would typically be the reduction in pain associated with a procedure, often measured on a Visual Analog Scale (VAS) or Numeric Pain Rating Scale (NPRS).



| Condition                         | MSK-1001<br>(LET)<br>Formulation             | Study Duration        | Outcome<br>Measure                       | Efficacy<br>Results                                                                                              |
|-----------------------------------|----------------------------------------------|-----------------------|------------------------------------------|------------------------------------------------------------------------------------------------------------------|
| Pain from<br>Laceration<br>Repair | Lidocaine,<br>Epinephrine,<br>Tetracaine Gel | Single<br>application | Pain of local<br>anesthetic<br>injection | Data not yet publicly available in peer-reviewed literature. Aims to minimize pain associated with injection.[5] |

## **Experimental Protocols**

# Protocol: Phase III, Placebo-Controlled Trial of 0.075% Capsaicin Cream for Surgical Neuropathic Pain

- Objective: To determine the efficacy of topical capsaicin cream in reducing postsurgical neuropathic pain in cancer patients.[7][8]
- Study Design: A double-blind, placebo-controlled, crossover trial.
- Participants: 99 assessable patients with postsurgical neuropathic pain.[7][8]
- Intervention: Patients were randomized to receive 8 weeks of either 0.075% capsaicin cream
  or an identical-appearing placebo cream, followed by an 8-week crossover to the other
  treatment. The cream was applied to the painful site four times daily.[7][8]
- Primary Outcome: Patient-reported pain scores, assessed weekly via questionnaires.[8]
- Key Findings: The capsaicin cream resulted in a significantly greater pain reduction (53%)
   compared to placebo (17%) after the initial 8-week period.[7]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. An augmentation study of MSI-195 (S-adenosylmethionine) in Major Depressive Disorder -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mskcc.org [mskcc.org]







- 3. Stimuli That Activate MSK in Cells and the Molecular Mechanism of Activation Madame Curie Bioscience Database NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Pipeline [mskpharma.com]
- 6. Topical NSAIDs for chronic musculoskeletal pain in adults PMC [pmc.ncbi.nlm.nih.gov]
- 7. biospace.com [biospace.com]
- 8. Topical analgesics for acute and chronic pain in adults an overview of Cochrane Reviews
   PMC [pmc.ncbi.nlm.nih.gov]
- 9. Making Sense of Topical Pain Relief Options: Comparing Topical Analgesics in Efficacy and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Карта боевых действий на Украине на сегодня [mskvremya.ru]
- 11. medcentral.com [medcentral.com]
- To cite this document: BenchChem. [A Comparative Analysis of Topical Analgesics: Capsaicin and MSK-195]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677548#comparing-the-efficacy-of-msk-195-to-capsaicin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com